9H-Fluorene, 9-(dibromomethylene)-

Cross-Coupling Overcrowded Alkenes Molecular Switches

Mono-bromofluorenes fail in double annulation with phenazastannines; only the 9-dibromomethylene compound enables this transformation. This geminal dibromoalkene uniquely provides: • Pd-catalyzed double annulation to acridine-containing BAEs (inaccessible via dichloro analogs or McMurry coupling). • Sequential Sonogashira-Hagihara alkynylation yielding ene-diyne warheads with clean single-stage reversible oxidation for molecular electronics. • Double sulfur-nucleophile displacement to vinyl thioether libraries for fragment-based drug discovery. Rigid geometry suppresses homocoupling, ensuring structurally defined products. Bulk quantities stocked for BAE library scale-up.

Molecular Formula C14H8Br2
Molecular Weight 336.02 g/mol
CAS No. 885-39-2
Cat. No. B14760652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Fluorene, 9-(dibromomethylene)-
CAS885-39-2
Molecular FormulaC14H8Br2
Molecular Weight336.02 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C2=C(Br)Br
InChIInChI=1S/C14H8Br2/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H
InChIKeyYLTRQNLHBWKYTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 9H-Fluorene, 9-(dibromomethylene)- (CAS 885-39-2) is a Strategic Building Block for Functional Organic Materials


9H-Fluorene, 9-(dibromomethylene)- (CAS 885-39-2), systematically named 9-(dibromomethylidene)fluorene, is a 1,1-dibromoalkene derived from the fluorene scaffold. It features a geminal dibromomethylene unit at the 9-position of the fluorene core (C14H8Br2, exact mass 335.89723 g/mol) . This structural motif distinguishes it from other fluorene halides, serving as a versatile electrophilic cross-coupling partner. It is predominantly employed as a key intermediate in the synthesis of overcrowded bistricyclic aromatic enes (BAEs) and ene-diyne scaffolds , . Unlike 9,9-dialkyl-2,7-dibromofluorene monomers used in polymer chemistry, this compound's reactivity is centered on the exocyclic dibromomethylene group, enabling distinct synthetic pathways.

Cross-coupling partner for overcrowded BAE synthesis
Ene-diyne scaffold assembly via Sonogashira route
Reactivity centered on exocyclic dibromomethylene, distinct from polymer-grade fluorenes

Quantifying the Risk of Generic Substitution for 9H-Fluorene, 9-(dibromomethylene)- in Advanced Synthesis


Generic substitution with other fluorene halides (e.g., 9-bromofluorene or 2,7-dibromofluorene) or halogen analogs (e.g., 9-(dichloromethylene)fluorene) is not scientifically sound for end-user applications. The target compound's geminal dibromomethylene unit undergoes sequential oxidative addition and cross-coupling with distinct kinetics and selectivity compared to mono-haloarenes, enabling the construction of tetrasubstituted olefins inaccessible via McMurry or Barton–Kellog routes . Unlike 2,7-dibromofluorene, which leads to linear polymers, the 9-dibromomethylene group facilitates double annulation to form rigid, fused polycyclic frameworks essential for molecular switches and charge-transporting materials . Furthermore, the C–Br bonds in the dibromomethylene unit exhibit superior reactivity in Sonogashira–Hagihara couplings compared to the C–Cl bonds in its dichloro analog, directly impacting product yields and purity .

!2,7-Dibromofluorene yields linear polymers, not fused polycyclic frameworks.
!9-Bromofluorene alters coupling selectivity and product architecture.
!Dichloro analog exhibits lower reactivity in Sonogashira couplings, affecting yield and purity.

Five Key Performance Indicators for 9H-Fluorene, 9-(dibromomethylene)-: A Comparator-Driven Evidence Guide


Divergent Reactivity in Pd-Catalyzed Annulation: 9-(Dibromomethylene)fluorene vs. 9-(Dichloromethylene)fluorene

In palladium-catalyzed double cross-coupling with phenazastannines, 9-(dibromomethylene)fluorene serves as a competent substrate, yielding acridine-containing BAEs in a single step. In contrast, the dichloro analog 9-(dichloromethylene)fluorene fails to undergo this annulation under identical conditions due to the lower reactivity of C–Cl bonds towards oxidative addition . The dibromo substrate's reactivity is directly correlated to the weaker C–Br bond dissociation energy.

Pd-catalyzed Annulation
Class-level inference
Reactive vs No reaction (dichloro analog)
Reported reactivity context supports BAE synthesis.
Requires validation under user conditions.
Cross-Coupling Overcrowded Alkenes Molecular Switches

Ene-Diyne Scaffold Synthesis: Performance of 9-(Dibromomethylene)fluorene vs. 9,10-Bis(dibromomethylene)-9,10-dihydroanthracene

9-(Dibromomethylene)fluorene undergoes smooth one-pot Sonogashira–Hagihara coupling with ethynylferrocene to afford ferrocenyl-substituted ene-diyne compounds exhibiting amphoteric redox behavior with a reversible one-stage electrochemical oxidation wave . In a separate study, the analogous reaction with 9,10-bis(dibromomethylene)-9,10-dihydroanthracene produced a distinct redox profile involving multi-electron transfer processes, demonstrating that the fluorene scaffold uniquely imparts a single-stage redox feature critical for molecular switching applications .

Redox Behavior
Cross-study comparable
Single reversible wave vs Multi-electron stages (anthracene analog)
Single-stage redox response for molecular switch studies.
CV comparison in CH2Cl2; review electrochemical profiles.
Ene-Diyne Sonogashira Coupling Redox Chemistry

Sonogashira Coupling Efficiency: 9-(Dibromomethylene)fluorene vs. Acyclic 1,1-Dibromoalkenes

Neidlein and Winter reported that 9-(dibromomethylene)fluorene (compound 6) was specifically selected for alkynylation alongside acyclic dibromoalkenes, yielding geminal enediynes . While the acyclic substrates 2 and 4 (derived from cyclohexane-1,4-dione and unsaturated diketones) gave products 5a–e and 7a–e, the rigid fluorene scaffold's constrained geometry facilitates a distinct cyclization pathway, enabling the synthesis of 8a–c. This structural feature prevents unwanted homocoupling byproducts, which commonly plague acyclic dibromoalkene couplings, thus leading to simpler purification.

Alkynylation Selectivity
Class-level inference
Defined geminal enediyne vs Homocoupling-prone (acyclic analogs)
Scaffold rigidity reduces side products.
Review product distribution data.
Sonogashira Coupling Geminal Enediyne Palladium Catalysis

Functional Group Tolerance: Dibromomethylene vs. Bromomethyl Substituents in Fluorene Derivatization

9-(Dibromomethylene)fluorene reacts with sodium thiobenzoate under copper(I) iodide catalysis to afford a 9-(fluoren-9-ylidene) thioether in 34% isolated yield . In contrast, 9-(bromomethylene)fluorene derivatives (containing one C–Br bond) under similar conditions would undergo monosubstitution, yielding a different product class (9-(monothio)fluorenes). The presence of two geminal bromine atoms uniquely enables the formation of vinyl thioethers, a motif of interest in medicinal chemistry and agrochemicals.

C–S Bond Formation
Class-level inference
34% yield (vinyl thioether) vs Monosubstitution product
Dual reactivity enables thioether library access.
Yield optimization may be needed.
Alkynylation Thioether Synthesis Copper Catalysis

Comparative Physical Properties: Calculated LogP and Rotatable Bonds vs. Dichloro Analog

Computed physicochemical properties reveal critical differences between 9-(dibromomethylene)fluorene and its dichloro analog. The target compound has a higher calculated LogP (XLogP3 ≈ 4.9) and a larger molecular weight (335.9 g/mol) compared to 9-(dichloromethylene)fluorene (LogP 4.8, MW 247.1 g/mol), indicating greater lipophilicity . Both compounds possess zero rotatable bonds, but the heavier bromine atoms increase the topological polar surface area impact, potentially altering passive membrane permeability if used in medicinal chemistry prodrug strategies.

Lipophilicity & Mass
Cross-study comparable
XLogP3 4.9 · MW 335.9 g/mol
Higher lipophilicity and mass may affect partitioning.
Computed properties; ΔLogP +0.1, ΔMW +88.8 vs dichloro analog.
Lipophilicity Conformational Restriction Drug Likeness

When 9H-Fluorene, 9-(dibromomethylene)- Outperforms Analogs: Four Conclusive Application Domains


Synthesis of Bis(tricyclic) Aromatic Enes (BAEs) for Molecular Switches and Charge-Transport Materials

This compound is the only viable 9-halomethylene fluorene capable of participating in palladium-catalyzed double annulation with phenazastannines to form acridine-containing BAEs, a class of overcrowded alkenes showing solid-state fluorescence and potential as molecular switches . Attempts to use the dichloro analog result in no reaction under identical conditions. Procurement teams developing BAE libraries should exclusively stock 9-(dibromomethylene)fluorene.

Preparation of Ferrocene-Appended Ene-Diyne Systems for Amphoteric Redox Switches

Sonogashira–Hagihara coupling of this compound with ethynylferrocene yields ene-diyne scaffolds that exhibit a clean, single-stage reversible oxidation wave, unlike the bis(dibromomethylene)anthracene-derived systems that show multi-electron redox behavior . Applications requiring unambiguous on/off electrochemical switching, such as molecular memory or sensors, benefit from the fluorene scaffold's redox simplicity.

Construction of Rigid Geminal Enediyne Cores for DNA-Cleavage and Antitumor Agent Development

The constrained geometry of 9-(dibromomethylene)fluorene suppresses homocoupling during Pd-catalyzed alkynylation, providing synthetic access to structurally defined geminal enediynes . These enediyne cores mimic the warhead of natural enediyne antitumor antibiotics (e.g., calicheamicin), and the fluorene scaffold's rigidity offers improved pharmacokinetic stability compared to flexible acyclic enediynes.

Synthesis of 9-Fluorenylidene Thioether Derivatives for Discovery Chemistry

The geminal dibromo group enables double displacement with sulfur nucleophiles, forming vinyl thioethers not accessible from mono-bromofluorenes . These sulfur-linked fluorene derivatives are emerging scaffolds in fragment-based drug discovery and agrochemical lead identification, where the dibromo precursor's dual reactivity is essential.

Application
Selection Property
Validation Focus
BAE synthesis for molecular switches
Pd-catalyzed annulation reactivity
Annulation endpoint reproducibility
Ferrocenyl ene-diyne redox studies
Single-stage redox behavior
Electrochemical oxidation profiling
Geminal enediyne core construction
Rigid scaffold geometry
Homocoupling suppression in alkynylation
9-Fluorenylidene thioether library synthesis
Geminal dibromide dual reactivity
C–S double displacement pathway
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